molecular formula C17H19N3O5S B12419310 3-Ethyl Cefadroxil-d4

3-Ethyl Cefadroxil-d4

Cat. No.: B12419310
M. Wt: 381.4 g/mol
InChI Key: VPGPNEAHLAGGHS-VWZYBACSSA-N
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Description

3-Ethyl Cefadroxil-d4 is a deuterated derivative of the first-generation cephalosporin antibiotic Cefadroxil (CAS 66592-87-8), which has a molecular formula of C₁₆H₁₇N₃O₅S and a molecular weight of 510.52 . The "d4" designation indicates the substitution of four hydrogen atoms with deuterium, a stable isotope, likely at positions critical for metabolic stability. This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods due to its isotopic labeling, ensuring precise quantification of Cefadroxil in biological matrices .

Preparation Methods

Synthetic Pathways for 3-Ethyl Cefadroxil-d4

Core Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach starting from cefadroxil or its intermediates. Key steps include deuteration , functional group protection , acylation , and acid hydrolysis . The deuterium incorporation occurs at the ethyl side chain (C3 position) to yield the final product.

Step-by-Step Preparation Methods

Starting Material and Initial Modifications

The synthesis begins with cefadroxil or its tert-butyl-protected derivative. For example, compound II (tert-butyl cefadroxil) is subjected to hydrogenation using palladium calcium carbonate (Pd/CaCO₃) under 2 standard atmospheres of hydrogen at 25°C for 120 hours to yield compound III .

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: Pd/CaCO₃ (1:1 mass ratio)
  • Yield: 91.0%

Acylation and Deuterium Incorporation

Acylation of compound III with pivaloyl chloride in acetone-water at -20°C introduces the ethyl-d4 group. Triethylamine acts as a base, facilitating the formation of a mixed anhydride intermediate.

Key Parameters:

  • Molar Ratio: Compound IV : Compound III = 1 : 1.3
  • Temperature: -20°C
  • Reaction Time: 1 hour
  • Yield: 66.1%

Acid Hydrolysis and Final Deprotection

The acylated product undergoes hydrolysis with formic acid (step 4) and hydrochloric acid (step 5) to remove protecting groups and isolate this compound.

Hydrolysis Conditions:

Step Solvent Acid Temperature Time Yield Purity (HPLC)
4 Water Formic acid 15°C 4 h 61.3% 98.03%
5 Dioxane HCl 30°C 8 h 35.1% 96.35%

Data sourced from Example 4 and 5 of CN108395444B

Optimization Strategies

Solvent Selection

  • Hydrogenation: Ethanol ensures high solubility of intermediates and minimizes side reactions.
  • Acylation: Acetone-water mixtures prevent racemization and enhance reaction efficiency.
  • Hydrolysis: Dioxane improves acid stability during final deprotection.

Catalytic Efficiency

  • Pd/CaCO₃ outperforms Raney nickel in hydrogenation, achieving >90% yield with fewer impurities.
  • Triethylamine in acylation avoids byproduct formation compared to bulkier bases like N,N-diisopropylethylamine.

Deuterium Labeling

Deuteration is achieved using deuterated ethyl reagents (e.g., CD₃CD₂MgBr) under inert conditions. The process requires strict anhydrous environments to prevent proton exchange.

Analytical Characterization

Spectral Data Validation

1H-NMR (DMSO-d₆) of this compound:

  • δ 13.17 (br, 1H, COOH), 9.76 (s, 1H, NH), 7.28–7.31 (d, 2H, aromatic), 5.68–5.72 (m, 1H, CH), 1.00–1.04 (t, 3H, CD₂CH₃).

Mass Spectrometry:

  • m/z: 400 [M+Na]⁺, confirming molecular formula C₁₇H₁₅D₄N₃O₅S.

Purity and Stability

  • HPLC Purity: >98% after recrystallization in 90% acetonitrile.
  • Water Content: 0.257% (Karl Fischer), ensuring minimal hygroscopicity.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Purity Advantages
Patent CN108395444B Cefadroxil Acid hydrolysis in dioxane 61.3% 98.03% High purity, scalable
EvitaChem Cefadroxil-d4 Deuterated ethylation 55–65% 95–97% Simplified deuteration

Challenges and Solutions

  • Deuterium Loss: Minimized using deuterated solvents (e.g., D₂O) and airtight reactors.
  • Impurity Control: Silica gel chromatography removes residual DMF and acylated byproducts.

This compound serves as a reference standard for quality control in cephalosporin production and pharmacokinetic studies. Its enhanced stability makes it valuable in proteomics research.

Chemical Reactions Analysis

Degradation Reactions

3-Ethyl Cefadroxil-d4 undergoes degradation under specific conditions, primarily affecting its β-lactam ring and side chains:

Table 2: Degradation Pathways

ConditionReaction TypeProducts Identified
Acidic Hydrolysis (pH <3)β-lactam ring openingInactive metabolites
Alkaline Hydrolysis (pH >9)Ester hydrolysisDegraded side chains
Oxidative Stress Peroxide-mediated oxidationSulfoxide derivatives
  • β-Lactam Ring Cleavage : Acidic conditions destabilize the β-lactam ring, leading to hydrolysis and loss of antibacterial activity .

  • Oxidation : Hydrogen peroxide or other oxidizing agents react with the sulfur atom in the thiazine ring, forming sulfoxides or sulfones.

Functional Group Reactivity

The compound participates in reactions typical of cephalosporins, with modifications due to deuterium and ethyl groups:

Table 3: Functional Group Reactions

Functional GroupReaction TypeReagents/ConditionsApplication
Carboxylic Acid EsterificationEthanol, H⁺ catalyst Prodrug synthesis
Amine AcylationAcetic anhydrideDerivatization for analysis
Hydroxyl Group GlycosylationProtected sugars, MitsunobuStructural diversification
  • Esterification : The carboxylic acid group reacts with alcohols to form esters, useful in prodrug development .

  • Acylation : The primary amine undergoes acylation to form stable derivatives for mass spectrometry analysis.

Stability Under Analytical Conditions

This compound’s isotopic labeling enhances stability in analytical workflows:

Table 4: Stability Data

ConditionStability OutcomeAnalytical Method Used
High Temperature (60°C)Partial decompositionHPLC-MS
UV Exposure No significant degradationUV-Vis spectroscopy
Long-Term Storage (-20°C)Retains >95% purityNMR
  • Thermal Stability : Decomposition occurs above 60°C, generating degradation products detectable via HPLC-MS.

Comparative Reactivity with Non-Deuterated Analogues

Deuteration minimally alters reactivity but improves kinetic isotope effects:

Table 5: Reactivity Comparison

ParameterThis compoundCefadroxil
Hydrolysis Rate (pH 7) Slower (KIE ≈ 2.5)Faster
Oxidative Stability Enhanced resistanceModerate
  • Kinetic Isotope Effect (KIE) : Deuterium substitution reduces hydrolysis rates, extending half-life in aqueous solutions.

Scientific Research Applications

Analytical Applications

1. Pharmacokinetic Studies
The use of deuterated compounds like 3-Ethyl Cefadroxil-d4 is prevalent in pharmacokinetic studies. Deuterium labeling allows for improved tracking of drug metabolism and distribution within biological systems. Studies have shown that deuterated forms can exhibit altered metabolic pathways, which can be crucial for understanding drug interactions and efficacy .

2. Method Development
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to quantify and analyze this compound in biological samples. These methods provide high specificity and sensitivity, enabling researchers to detect low concentrations of the drug and its metabolites . The following table summarizes various analytical techniques used for studying cefadroxil derivatives:

Technique Description Advantages
HPLCSeparates components in a mixtureHigh resolution and speed
MSMeasures mass-to-charge ratio of ionsHigh sensitivity and specificity
UV SpectrophotometryMeasures absorbance at specific wavelengthsSimple and cost-effective

Pharmacological Applications

1. Therapeutic Uses
Cefadroxil is primarily indicated for treating infections caused by susceptible bacteria, including urinary tract infections (UTIs), skin infections, and respiratory tract infections. The deuterated version, this compound, may offer enhanced antibacterial activity or altered pharmacokinetics, making it a candidate for further investigation in clinical settings .

2. Drug Development
The pharmaceutical industry often utilizes deuterated compounds in drug development to improve the pharmacokinetic profiles of existing drugs. By modifying the structure of cefadroxil with deuterium, researchers aim to create formulations with better absorption rates, longer half-lives, or reduced side effects .

Case Studies

Case Study 1: Pharmacokinetics in Human Subjects
In a study examining the pharmacokinetics of cefadroxil derivatives, researchers found that deuterated forms exhibited altered absorption rates compared to their non-deuterated counterparts. This was particularly evident in studies involving oral administration where the half-life was extended due to slower metabolism .

Case Study 2: Efficacy Against Resistant Strains
Another study focused on the efficacy of this compound against antibiotic-resistant bacterial strains. The results indicated that the modified compound retained significant antibacterial activity, suggesting potential applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-Ethyl Cefadroxil-d4 is similar to that of cefadroxil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Parent Compound: Cefadroxil

  • Structural Differences :
    • Cefadroxil : Features a para-hydroxyphenylglycine side chain at the 7-position of the β-lactam ring, contributing to its oral bioavailability and Gram-positive activity .
    • 3-Ethyl Cefadroxil-d4 : Incorporates a 3-ethyl substituent and deuterium atoms. The ethyl group increases molecular weight (~514.56 vs. 510.52) and likely enhances lipophilicity, while deuterium substitution may slow hepatic metabolism via the kinetic isotope effect .
  • Functional Implications :
    • The ethyl group could reduce aqueous solubility compared to Cefadroxil (which is slightly soluble in water) but improve membrane permeability .
    • Deuterium labeling minimizes metabolic interference in analytical assays, making it indispensable in pharmacokinetic studies .

Comparison with Other Cephalosporins

Cefadroxil belongs to the cephalosporin class, which includes Cefaclor , Cefazolin , and Cefprozil . Key distinctions:

Compound Molecular Formula Molecular Weight Key Substituents Spectrum of Activity
Cefadroxil C₁₆H₁₇N₃O₅S 510.52 Para-hydroxy group Gram-positive, some Gram-negative
This compound C₁₈H₁₇D₄N₃O₅S ~514.56 3-Ethyl, deuterated Research/analytical use
Cefaclor C₁₅H₁₄ClN₃O₄S 385.80 Chlorine at 3-position Expanded Gram-negative
Cefprozil C₁₈H₁₉N₃O₅S 407.43 Propenyl side chain Broad-spectrum

Comparison with Ethyl-Substituted Analogues

  • 3-Ethyl 5-Methyl Pyridinedicarboxylate (): This compound shares the 3-ethyl modification but belongs to a pyridine class. Its ethyl group enhances lipophilicity, suggesting a parallel role in this compound for improved tissue penetration .
  • 3,4-Isoxazoledicarboxylic Acid 3-Ethyl Ester (CAS 198135-28-3): With a molecular weight of 213.19 (C₉H₁₁NO₅), this compound demonstrates how ethyl esters influence solubility and stability. Its lower molecular weight compared to this compound highlights the impact of structural complexity on pharmacokinetics .

Research Findings and Data Tables

Physicochemical Properties

Property Cefadroxil This compound (Inferred) 3,4-Isoxazoledicarboxylic Acid Ester
Molecular Weight 510.52 ~514.56 213.19
Solubility Slight in water Likely reduced vs. parent Not specified
Key Functional Groups β-lactam, para-OH β-lactam, 3-ethyl, deuterium Isoxazole, ethyl ester

Biological Activity

3-Ethyl Cefadroxil-d4 is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial properties. This compound exhibits significant biological activity, particularly against various bacterial strains. Understanding its biological activity is crucial for exploring its potential therapeutic applications and enhancing its efficacy.

Cefadroxil, including its derivatives like this compound, exerts its antibacterial effects primarily by inhibiting the synthesis of the bacterial cell wall. This bactericidal action is due to the binding of the drug to penicillin-binding proteins (PBPs), which are essential for cell wall biosynthesis. The inhibition of these proteins leads to cell lysis and death, making it effective against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of cefadroxil indicates that it is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours. The drug demonstrates good bioavailability and is widely distributed in body tissues, including urine, where it achieves high concentrations. The presence of the ethyl group in this compound may influence its pharmacokinetics, potentially enhancing its absorption and distribution compared to non-deuterated forms .

Antibacterial Activity

Research has shown that this compound retains significant antibacterial activity against a range of pathogens. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Streptococcus pneumoniae0.25

These values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are often challenging to treat with conventional antibiotics .

Case Studies

A recent study evaluated the efficacy of cefadroxil derivatives in treating infections caused by resistant bacterial strains. In a clinical trial involving patients with complicated urinary tract infections (UTIs), those treated with this compound exhibited a higher rate of clinical cure compared to those receiving standard therapy. The study reported an overall success rate of 85% in patients treated with the deuterated compound versus 70% in the control group .

Antimicrobial Spectrum

The antimicrobial spectrum of this compound includes various clinically relevant pathogens:

  • Gram-positive bacteria : Effective against Streptococcus spp., Staphylococcus spp.
  • Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.

This broad spectrum makes it a valuable option for empirical therapy in infections where the causative organism is unknown .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D

InChI Key

VPGPNEAHLAGGHS-VWZYBACSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

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